molecular formula C10H10O3 B188931 4-(Allyloxy)benzoic acid CAS No. 27914-60-9

4-(Allyloxy)benzoic acid

Cat. No. B188931
CAS RN: 27914-60-9
M. Wt: 178.18 g/mol
InChI Key: DYDWKSVZHZNBLO-UHFFFAOYSA-N
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Patent
US04009208

Procedure details

A mixture containing 29.9 g. of 4-allyloxybenzoic acid and 250 ml. of thionyl chloride was stirred and refluxed for 90 minutes and the excess thionyl distilled off, first at atmospheric pressure and then at reduced pressure. Ethylene dichloride was added and the solution evaporated in vacuo to remove the ethylene dichloride and remaining traces of thionyl chloride to give a quantitative yield of 4-allyloxybenzoyl chloride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:4][C:5]1[CH:13]=[CH:12][C:8]([C:9](O)=[O:10])=[CH:7][CH:6]=1)[CH:2]=[CH2:3].S(Cl)([Cl:16])=O>>[CH2:1]([O:4][C:5]1[CH:13]=[CH:12][C:8]([C:9]([Cl:16])=[O:10])=[CH:7][CH:6]=1)[CH:2]=[CH2:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)OC1=CC=C(C(=O)O)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture containing 29.9 g
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 90 minutes
Duration
90 min
DISTILLATION
Type
DISTILLATION
Details
the excess thionyl distilled off, first at atmospheric pressure
ADDITION
Type
ADDITION
Details
Ethylene dichloride was added
CUSTOM
Type
CUSTOM
Details
the solution evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to remove the ethylene dichloride

Outcomes

Product
Name
Type
product
Smiles
C(C=C)OC1=CC=C(C(=O)Cl)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.